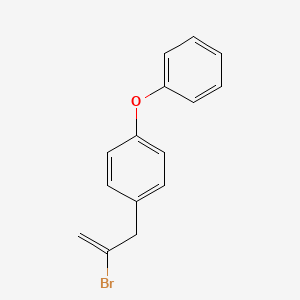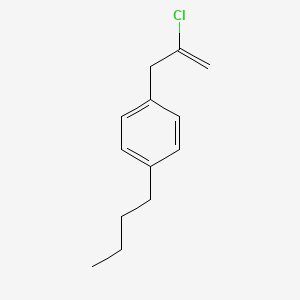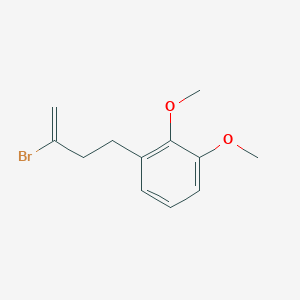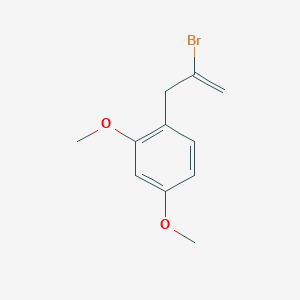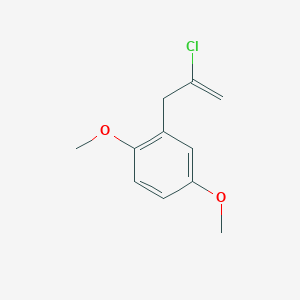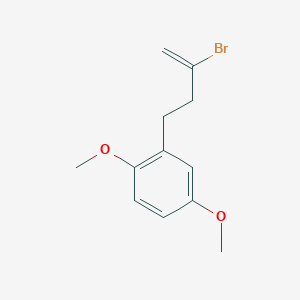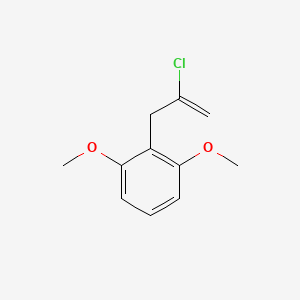
2-Chloro-3-(2,6-dimethoxyphenyl)-1-propene
Übersicht
Beschreibung
2-Chloro-3-(2,6-dimethoxyphenyl)-1-propene, also known as 2C-P, is an analogue of the popular drug phenethylamine. It is a synthetic compound that has been used in scientific research since the 1970s. 2C-P is a psychoactive substance with a range of effects that are similar to the effects of other psychedelic drugs. It has a wide range of applications in the fields of neuroscience, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Crystallography
Research on similar compounds, such as chalcones and their derivatives, has highlighted their significance in crystallography and molecular structure analysis. For example, studies on chalcone derivatives have provided insights into their non-planar molecular structures, showcasing interactions like C—H⋯O which contribute to the stability of their crystal packing (Prabhu et al., 2011; Jasinski et al., 2010). These findings underline the utility of such compounds in exploring molecular geometries and intermolecular interactions.
Synthesis and Chemical Reactivity
The reactivity of compounds structurally related to 2-Chloro-3-(2,6-dimethoxyphenyl)-1-propene has been a subject of interest, particularly in the synthesis of unsaturated organoselenium compounds and the exploration of reaction mechanisms (Levanova et al., 2013). Such research demonstrates the potential for creating novel compounds with varied applications, ranging from materials science to pharmacology.
Antimicrobial Activities
Chalcones and their derivatives have been studied for their antimicrobial properties. For instance, spectroscopic investigations and antimicrobial activity screening have revealed that certain chalcone derivatives exhibit promising antimicrobial efficacy (Patel et al., 2013). This suggests potential applications of 2-Chloro-3-(2,6-dimethoxyphenyl)-1-propene in developing new antimicrobial agents.
Photoluminescent Materials
Research on related oligo-polyphenylenevinylene compounds has explored their photoluminescent properties, which are of interest for applications in materials science, particularly in the development of new photoluminescent materials (Sierra & Lahti, 2004). Such studies point to the potential of 2-Chloro-3-(2,6-dimethoxyphenyl)-1-propene in the synthesis of novel photoluminescent materials with applications in electronics and photonics.
Antioxidant Properties
The enzymatic modification of phenolic compounds, similar to 2-Chloro-3-(2,6-dimethoxyphenyl)-1-propene, has been investigated for the synthesis of dimers with high antioxidant capacity. This research demonstrates the utility of such compounds in producing bioactive compounds with enhanced antioxidant properties (Adelakun et al., 2012).
Eigenschaften
IUPAC Name |
2-(2-chloroprop-2-enyl)-1,3-dimethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-8(12)7-9-10(13-2)5-4-6-11(9)14-3/h4-6H,1,7H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHVQHOAAXAHQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)CC(=C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(2,6-dimethoxyphenyl)-1-propene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




